molecular formula C12H13N5 B009747 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine CAS No. 103139-94-2

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine

Cat. No. B009747
M. Wt: 227.27 g/mol
InChI Key: CGOIUAKTSVFOKG-UHFFFAOYSA-N
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Description

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine, also known as 2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline or 5,8-DiMeIQx, is a quinoxaline derivative . It is a mutagenic/carcinogenic heterocyclic amine that forms in fried beef steak .


Synthesis Analysis

The synthesis of this compound involves complex chemical pathways often starting from simpler heterocyclic compounds. It can be synthesized in a laboratory setting by heating a mixture of creatinine, glucose, and glycine, where it forms alongside other mutagenic compounds. This process mimics the cooking conditions under which it is formed in food, suggesting the involvement of the Maillard reaction and other thermal transformations.


Molecular Structure Analysis

The molecular structure of 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine, characterized by its imidazo[4,5-f]quinoxaline core substituted with amino and methyl groups, plays a crucial role in its chemical behavior and biological activity. The structure is responsible for its mutagenic properties, as it allows the compound to interact with DNA and induce mutations.


Chemical Reactions Analysis

This compound undergoes several chemical reactions, primarily through metabolic pathways in biological systems. It is metabolically activated to mutagenic metabolites, which are implicated in carcinogenesis. The metabolic activation involves hepatic enzymes that convert it into hydroxylamine and nitro derivatives, both of which exhibit mutagenic activities in bacterial assays without further metabolic activation.


Physical And Chemical Properties Analysis

The physical properties of 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine, including its solubility, boiling point, and melting point, are essential for understanding its behavior in different environments . Its chemical properties, such as reactivity and stability, are influenced by its molecular structure.

properties

IUPAC Name

3,5,8-trimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-4-8-10(16-12(13)17(8)3)11-9(6)14-5-7(2)15-11/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIUAKTSVFOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=NC(=CN=C13)C)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145668
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine

CAS RN

103139-94-2
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103139942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201ZX05138
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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